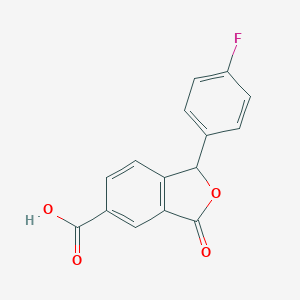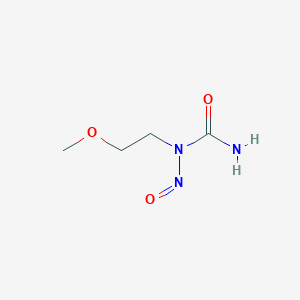
1-(2-Methoxyethyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-1-nitrosourea (MEN) is a chemical compound that has been extensively used in scientific research for its ability to induce DNA damage and cell death in cancer cells. MEN is a member of the nitrosourea family of compounds, which have been used as chemotherapeutic agents for several decades.
Mécanisme D'action
1-(2-Methoxyethyl)-1-nitrosourea induces DNA damage by alkylating the DNA molecule at the O6 position of guanine. This results in the formation of a highly reactive intermediate that can cause strand breaks and other types of DNA damage. The DNA damage induced by 1-(2-Methoxyethyl)-1-nitrosourea can lead to cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1-(2-Methoxyethyl)-1-nitrosourea has been shown to have a variety of biochemical and physiological effects on cancer cells. It can induce DNA damage, activate DNA repair pathways, and inhibit DNA replication and transcription. 1-(2-Methoxyethyl)-1-nitrosourea can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Methoxyethyl)-1-nitrosourea in lab experiments is its ability to induce DNA damage and cell death in cancer cells. This makes it a useful tool for studying the molecular mechanisms of cancer and identifying potential targets for therapy. However, 1-(2-Methoxyethyl)-1-nitrosourea has several limitations. It is highly toxic and can cause severe side effects in animals and humans. It is also unstable and can decompose rapidly in aqueous solutions.
Orientations Futures
There are several future directions for research on 1-(2-Methoxyethyl)-1-nitrosourea. One area of interest is the development of more stable and less toxic analogs of 1-(2-Methoxyethyl)-1-nitrosourea that can be used in cancer therapy. Another area of interest is the identification of new targets for cancer therapy based on the molecular mechanisms of DNA damage and repair. Additionally, research on the use of 1-(2-Methoxyethyl)-1-nitrosourea in combination with other chemotherapeutic agents may lead to more effective cancer treatments. Finally, more research is needed to understand the long-term effects of 1-(2-Methoxyethyl)-1-nitrosourea on DNA damage and repair in cancer cells.
Méthodes De Synthèse
1-(2-Methoxyethyl)-1-nitrosourea can be synthesized by reacting 2-chloroethylamine hydrochloride with sodium nitrite and sodium acetate in anhydrous ethanol. The resulting product is then reacted with 2-methoxyethylamine in the presence of sodium hydroxide to obtain 1-(2-Methoxyethyl)-1-nitrosourea.
Applications De Recherche Scientifique
1-(2-Methoxyethyl)-1-nitrosourea has been extensively used in scientific research as a tool to induce DNA damage and cell death in cancer cells. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and brain cancer. 1-(2-Methoxyethyl)-1-nitrosourea has also been used to study the molecular mechanisms of DNA damage and repair, and to identify potential targets for cancer therapy.
Propriétés
Numéro CAS |
108278-70-2 |
|---|---|
Nom du produit |
1-(2-Methoxyethyl)-1-nitrosourea |
Formule moléculaire |
C4H9N3O3 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)-1-nitrosourea |
InChI |
InChI=1S/C4H9N3O3/c1-10-3-2-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8) |
Clé InChI |
LGTPJLYTRSHHTM-UHFFFAOYSA-N |
SMILES |
COCCN(C(=O)N)N=O |
SMILES canonique |
COCCN(C(=O)N)N=O |
Autres numéros CAS |
108278-70-2 |
Synonymes |
1-(2-methyoxyethyl)-1-nitrosourea nitroso-2-methoxyethylurea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



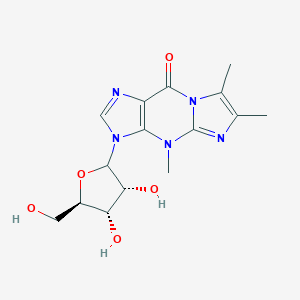
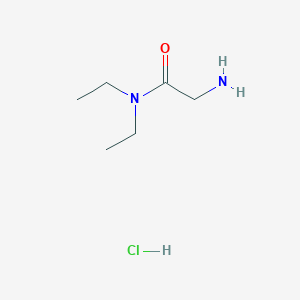
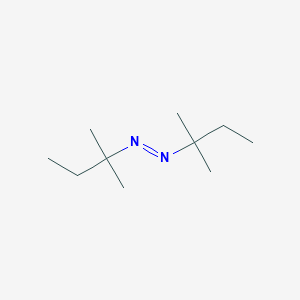
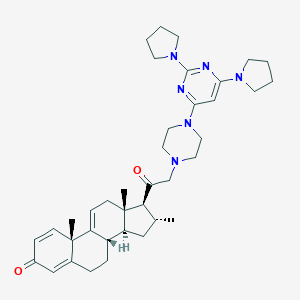
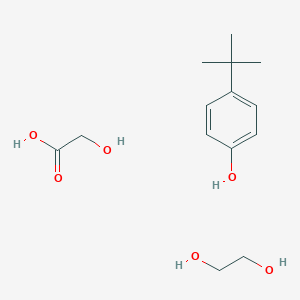
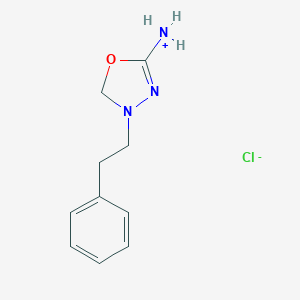
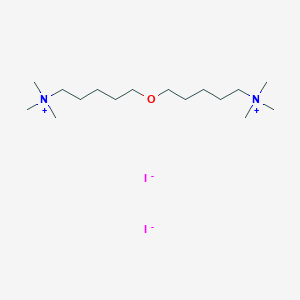
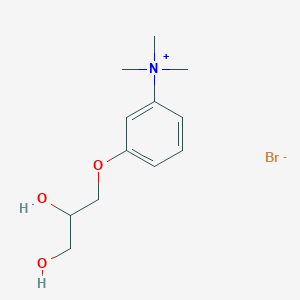
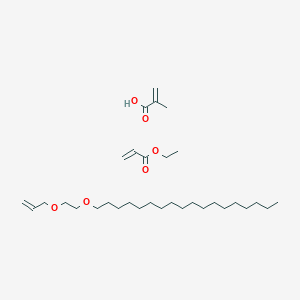
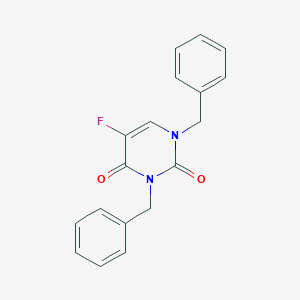
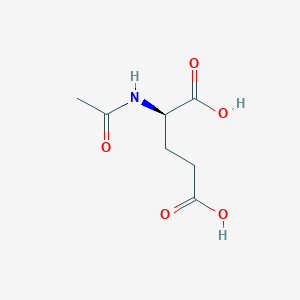
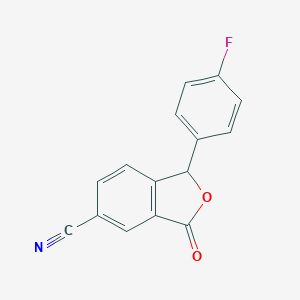
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)
